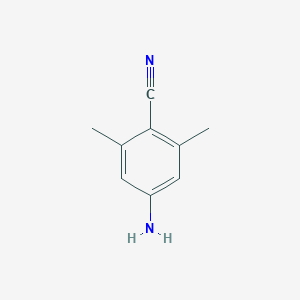

4-Amino-2,6-dimethylbenzonitrile

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'ICI 154129 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie synthétique exacte et les méthodes de production industrielle sont propriétaires et ne sont pas largement divulguées dans la littérature publique.

Analyse Des Réactions Chimiques

ICI 154129 subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier ses groupes fonctionnels.

Substitution : ICI 154129 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution.

4. Applications de Recherche Scientifique

ICI 154129 a plusieurs applications de recherche scientifique:

Chimie : Il est utilisé comme composé de référence dans des études impliquant des récepteurs delta-opioïdes.

Biologie : Le composé est utilisé pour étudier les rôles physiologiques et biochimiques des récepteurs delta-opioïdes dans divers systèmes biologiques.

Médecine : ICI 154129 est étudié pour ses applications thérapeutiques potentielles dans des affections comme l'épilepsie et d'autres troubles neurologiques.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs delta-opioïdes

5. Mécanisme d'Action

ICI 154129 exerce ses effets en se liant sélectivement aux récepteurs delta-opioïdes, bloquant ainsi l'action des opioïdes endogènes comme les enképhalines. Cette action antagoniste empêche l'activation des récepteurs delta-opioïdes, qui sont impliqués dans la modulation de la douleur, de l'humeur et d'autres processus physiologiques. Les cibles moléculaires comprennent les récepteurs delta-opioïdes situés dans les systèmes nerveux central et périphérique .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-2,6-dimethylbenzonitrile is investigated for its potential as a pharmaceutical intermediate in the development of various drugs. Its structural features allow it to interact with biological targets effectively.

- Antiviral Properties: Preliminary studies suggest that this compound may exhibit antiviral activities, particularly against viruses like HIV. It is believed to inhibit key enzymes involved in viral replication.

- Anticancer Research: The compound's ability to affect cellular pathways related to tumor growth is under investigation. It may serve as a lead compound for developing new anticancer agents.

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functionality allows it to participate in various chemical reactions, such as:

- Substitution Reactions: It can undergo electrophilic aromatic substitution due to the presence of amino groups.

- Coupling Reactions: It serves as a coupling partner in reactions aimed at forming biaryl compounds which are vital in pharmaceuticals and agrochemicals .

Material Science

The compound is also explored for its potential applications in developing new materials with specific electronic or optical properties. Its derivatives might be used in:

- Dyes and Pigments: The structural characteristics contribute to color properties that can be utilized in dye synthesis.

- Polymeric Materials: It can act as a monomer or cross-linking agent in polymer chemistry .

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of this compound demonstrated its effectiveness against HIV by inhibiting reverse transcriptase activity. The compound was modified to enhance its bioavailability and reduce toxicity, leading to promising results in vitro.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the potential of this compound as an anticancer agent. The study focused on its effects on cancer cell lines, revealing that it induces apoptosis through the activation of specific pathways associated with cell death .

Mécanisme D'action

ICI 154129 exerts its effects by selectively binding to delta-opioid receptors, thereby blocking the action of endogenous opioids like enkephalins. This antagonistic action prevents the activation of delta-opioid receptors, which are involved in modulating pain, mood, and other physiological processes. The molecular targets include the delta-opioid receptors located in the central and peripheral nervous systems .

Comparaison Avec Des Composés Similaires

ICI 154129 est unique par sa forte sélectivité pour les récepteurs delta-opioïdes par rapport aux autres antagonistes des récepteurs opioïdes. Des composés similaires comprennent:

Naloxone : Un antagoniste non sélectif des récepteurs opioïdes utilisé pour contrer les surdoses d'opioïdes.

Naltrexone : Un autre antagoniste non sélectif des récepteurs opioïdes utilisé dans le traitement de l'alcoolisme et de la dépendance aux opioïdes.

Naltrindole : Un antagoniste sélectif des récepteurs delta-opioïdes similaire à l'ICI 154129 mais avec des propriétés pharmacocinétiques différentes.

ICI 154129 se démarque par son action spécifique sur les récepteurs delta-opioïdes, ce qui en fait un outil précieux dans la recherche axée sur ces récepteurs .

Activité Biologique

4-Amino-2,6-dimethylbenzonitrile (CAS No. 114820-10-9) is an aromatic compound with potential biological activities that have garnered attention in pharmacological research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, often involving the nitration of substituted anilines followed by reduction and substitution reactions. The structural formula can be represented as follows:

The compound features an amino group at the para position relative to a cyano group on a dimethyl-substituted benzene ring, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies show that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. In vitro assays indicated that this compound has a cytotoxic effect comparable to established chemotherapeutic agents like Doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with DNA and RNA. It stabilizes nucleic acids by binding electrostatically to negatively charged phosphate groups, preventing thermal denaturation and maintaining structural integrity under stress conditions. Additionally, its role as an inhibitor of certain enzymes involved in nucleic acid metabolism has been noted .

Case Studies

Propriétés

IUPAC Name |

4-amino-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWQGGLMWIFREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.